molecular formula C7H14N2 B1530196 2-Amino-2-ethyl-3-methylbutanenitrile CAS No. 1179705-68-0

2-Amino-2-ethyl-3-methylbutanenitrile

Cat. No. B1530196
M. Wt: 126.2 g/mol
InChI Key: JOAWGWIRTJDOPT-UHFFFAOYSA-N
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Description

2-Amino-2-ethyl-3-methylbutanenitrile (AEMBN) is an organic compound with a unique structure and properties. It is a colorless liquid with a boiling point of 77.3 °C and a melting point of -21.3 °C. AEMBN is a versatile molecule that has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.

Scientific Research Applications

α-Alkylation of β-aminobutanoates

Research by Seebach and Estermann (1987) on the α-alkylation of β-aminobutanoates presents methods by which enantiomerically pure 3-aminobutanoic acid derivatives can be prepared. This study is relevant for understanding how similar compounds like 2-Amino-2-ethyl-3-methylbutanenitrile might be used in the synthesis of enantiomerically pure derivatives, which are significant in pharmaceuticals and agrochemicals (Seebach & Estermann, 1987).

Biosynthesis in Apples

The work of Rowan et al. (1996) on the biosynthesis of 2-methylbutanoate esters in apples, utilizing deuterium-labeled substrates, highlights the role of similar compounds in understanding fruit aroma biosynthesis. This research could suggest potential applications of 2-Amino-2-ethyl-3-methylbutanenitrile in food science, particularly in flavor and aroma studies (Rowan et al., 1996).

Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging

The study on localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease by Shoghi-Jadid et al. (2002) uses a compound with a similar structure for PET imaging. This highlights a potential application of 2-Amino-2-ethyl-3-methylbutanenitrile in the development of diagnostic agents for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Ruthenium-Catalyzed Synthesis

Research by Saito et al. (2011) on the ruthenium-catalyzed synthesis of 2-amino-1,3-diene derivatives suggests applications in organic synthesis, where compounds like 2-Amino-2-ethyl-3-methylbutanenitrile could serve as intermediates in the preparation of complex organic molecules (Saito et al., 2011).

Anaerobic Isobutanol Production

The engineered production of isobutanol by Bastian et al. (2011) showcases the use of metabolic engineering to produce biofuels. The study demonstrates the transformation of glucose to isobutanol through a modified amino acid pathway. This indicates potential industrial biotechnology applications of similar compounds for biofuel production (Bastian et al., 2011).

properties

IUPAC Name

2-amino-2-ethyl-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAWGWIRTJDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethyl-3-methylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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